![molecular formula C19H17BrN2O2S B3206257 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 1040666-69-0](/img/structure/B3206257.png)
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPTA and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anti-Fungal Activity
The compound has been synthesized and evaluated for its anti-fungal activity . Among the synthesized compounds, some have shown good anti-fungal activity when compared to reference drugs like Ketoconazole . The Minimum Inhibitory Concentration (MIC) of some compounds is 8-16µg mL-1 .
Anti-Microbial Activity
The compound also exhibits anti-microbial activity . In a study, few derivatives showed a broad spectrum of antimicrobial activity at low concentrations .
Synthesis of Secondary Alcohol
The compound has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4 H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Anticancer Activity
The compound has been synthesized and evaluated for its anticancer activity .
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies are crucial in drug discovery and development as they help in understanding the molecular interactions between the drug and its target.
ADME and Toxicity Prediction
The compound has been used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction studies . These studies are important in predicting the safety and efficacy of the compound in the human body.
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-6-13(2)8-16(7-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNXXXWAJFMSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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